4-amino-N-[(E)-(3-bromophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide
Overview
Description
4-amino-N-[(E)-(3-bromophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring in its structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[(E)-(3-bromophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents can lead to the formation of the oxadiazole ring.
Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Formation of the imine linkage: The imine linkage (Schiff base) is formed by the condensation of an amine with an aldehyde or ketone. In this case, the reaction between 4-amino-1,2,5-oxadiazole-3-carboxamide and 3-bromobenzaldehyde under acidic or basic conditions can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[(E)-(3-bromophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine linkage to an amine.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions often conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with amine functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing the bromine atom.
Scientific Research Applications
4-amino-N-[(E)-(3-bromophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Agriculture: It can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-amino-N-[(E)-(3-bromophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Pathways Involved: The compound can affect various cellular pathways, including those related to cell proliferation, apoptosis, and inflammation. By modulating these pathways, it can exert therapeutic effects in conditions such as cancer and inflammatory diseases.
Comparison with Similar Compounds
4-amino-N-[(E)-(3-bromophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-amino-3-bromobenzonitrile and 7-chloro-4-aminoquinoline derivatives share structural similarities and biological activities.
Uniqueness: The presence of the oxadiazole ring and the specific substitution pattern in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-amino-N-[(E)-(3-bromophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN5O2/c11-7-3-1-2-6(4-7)5-13-14-10(17)8-9(12)16-18-15-8/h1-5H,(H2,12,16)(H,14,17)/b13-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDNSLRDDHYGIQ-WLRTZDKTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)C2=NON=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=NON=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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